3-Methyl-7-azaindole-5-carboxylic acid
Overview
Description
3-Methyl-7-azaindole-5-carboxylic acid, also known as 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a chemical compound with the molecular formula C9H8N2O2 . It is a reactant for the synthesis of azaindol derivatives, which are new acrosin inhibitors. It is also used for the preparation of triazoles via regioselective heterocyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC(=O)C1=CNC2=NC=CC=C12 . This indicates that the molecule contains a carboxylic acid group (COOH) attached to a 7-azaindole ring, which is further substituted with a methyl group at the 3rd position .Scientific Research Applications
Synthesis and Medicinal Chemistry
Diversity-Oriented Synthesis : A practical route for synthesizing the 7-azaindole framework has been developed, demonstrating the compound's role in diversity-oriented synthesis (DOS). This method involves a one-pot, three-component cyclocondensation that yields highly substituted 7-azaindole derivatives, underlining the compound's significance in creating a variety of chemically diverse molecules for potential pharmacological applications (Vilches-Herrera et al., 2012).
Asymmetric Catalysis : The 7-azaindoline auxiliary has proven to be a versatile attachment for carboxylic acids, enabling atom-economical C–C bond-forming reactions with high stereoselectivity. This showcases the auxiliary's utility in promoting enantioselective reactions, providing a streamlined synthesis of acyclic chiral building blocks (Kumagai & Shibasaki, 2018).
Antiproliferative Activity : The study of 7-azaindole-3-carboxylic acid and its metal complexes has revealed potential antiproliferative activities against cancer cell lines. This suggests its applicability in developing therapeutic agents, emphasizing the compound's relevance in medicinal chemistry and cancer research (Szmigiel-Bakalarz et al., 2020).
Material Science and Chemistry
- Vibrational Spectroscopy : The interaction between 7-azaindole and carboxylic acids has been utilized to break up self-aggregates, simplifying the vibrational circular dichroism (VCD) spectra analysis of natural products. This application demonstrates the compound's utility in analytical chemistry, facilitating the determination of absolute configurations of carboxylic acids (Grassin, Santoro, & Merten, 2022).
Safety and Hazards
The safety data sheet for 7-Azaindole-3-carboxylic acid indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . The safety and hazards of 3-Methyl-7-azaindole-5-carboxylic acid might be similar, but specific information is not available in the search results.
Mechanism of Action
Target of Action
Azaindole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic derivatives . They are often used in the synthesis of biologically active compounds for the treatment of various disorders .
Mode of Action
The exact mode of action can vary depending on the specific azaindole derivative and its target. For example, some azaindole derivatives have been reported to function as p38 MAP kinase inhibitors .
Biochemical Pathways
Azaindole derivatives can affect various biochemical pathways. For instance, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of azaindole derivatives can be diverse, depending on the specific compound and its targets. For example, some azaindole derivatives have been found to have antiproliferative effects, inhibiting the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of azaindole derivatives. For instance, the safety data sheet for a related compound, 1-Methyl-7-azaindole-5-carboxylic acid, advises avoiding dust formation and breathing in mist, gas, or vapors .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWMYWSNNVONBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210631 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-93-7 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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